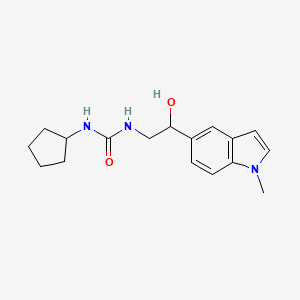

1-环戊基-3-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

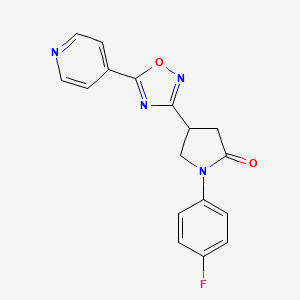

The compound 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea belongs to the class of urea derivatives, which are significant in various chemical and pharmaceutical applications. These compounds are often explored for their potential biological activities and chemical properties.

Synthesis Analysis

Urea derivatives, including those with complex substitutions as in the specified compound, are typically synthesized through multi-step processes involving nucleophilic and electrophilic substitution reactions, followed by oxidation. A study by Wen-Fang Deng et al. (2022) on a related urea derivative outlines a two-step substitution and one-step oxidation method, characterized by NMR, FT-IR, MS, and X-ray diffraction, indicating a general pathway that could be adapted for our compound of interest (Wen-Fang Deng et al., 2022).

Molecular Structure Analysis

The determination of molecular structure, including bond lengths, angles, and conformation, often involves single-crystal X-ray diffraction and DFT optimization. The consistency between the DFT-optimized structure and the experimentally determined structure provides insights into the stability and electronic properties of the molecule. For instance, Deng et al. (2022) performed such an analysis for a similar urea derivative, revealing the molecule's structural features and physicochemical properties (Wen-Fang Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives can undergo a variety of chemical reactions, including Lossen rearrangement, as described by Kishore Thalluri et al. (2014). This rearrangement is crucial for converting carboxylic acids into ureas, indicating a versatile approach to synthesizing urea derivatives with different substitutions (Kishore Thalluri et al., 2014).

科学研究应用

合成和化学性质

- 核苷类碳环类似物的合成:Shealy和O'Dell(1976年)在《杂环化学杂志》中研究了通过将顺-3-氨基环戊醇的羟基衍生物与3-乙氧基丙烯酰基异氰酸酯处理来合成尿苷、2′-脱氧尿苷和3′-脱氧尿苷的碳环类似物。这个过程产生了N-(3-乙氧基丙烯酰基)-N′-[羟基或二羟基(羟甲基)环戊基]脲,然后在稀硫酸或浓氨水中环化,得到这些类似物(Shealy & O'Dell, 1976)。

生化应用

乙酰胆碱酯酶抑制:Vidaluc等人(1995年)在《药物化学杂志》中合成了灵活的1-(2-氨基乙氧基)-3-芳基(硫)脲,评估其抗乙酰胆碱酯酶活性。这项研究旨在优化药效团之间的间隔长度,并测试具有更大构象灵活性的化合物(Vidaluc et al., 1995)。

金(I)配合物作为催化剂:Gimeno等人(2010年)在《有机信件》中研究了NHC稳定的金(I)配合物作为1-(邻-乙炔基芳基)脲的6-内环异构化的催化剂。这项研究突出了脲的选择性环化,取决于所使用的金属、配体和反应条件(Gimeno et al., 2010)。

晶体结构分析:Saharin等人(2008年)在《晶体学报E版》中分析了与1-环戊基-3-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)脲结构类似的化合物的晶体结构。这项研究有助于理解类似化合物中的分子排列和相互作用(Saharin et al., 2008)。

药物化学应用

- 抗微生物和抗癌化合物的合成:El-Sawy等人(2013年)在《阿拉伯化学杂志》中合成了具有抗微生物和抗癌活性的新的N-甲基磺酰和N-苯磺酰-3-吲哚杂环。这项研究为开发新型治疗剂提供了类似化合物的潜力(El-Sawy et al., 2013)。

催化和合成应用

- 羟肟酸和脲的合成:Thalluri等人(2014年)在《有机化学杂志》中展示了通过乙基2-氰基-2-(4-硝基苯磺酰氧基亚胺)乙酸酯介导的Lossen重排合成脲的方法。这提供了一种从羧酸合成脲的方法,与合成类似化合物如1-环戊基-3-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)脲相关(Thalluri et al., 2014)。

安全和危害

Safety and hazard information would typically come from material safety data sheets (MSDS) and might include information on toxicity, flammability, and safe handling procedures.

未来方向

Future research on this compound could involve further exploration of its synthesis, its reactivity, its potential uses, and its safety profile.

属性

IUPAC Name |

1-cyclopentyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-10,14,16,21H,2-5,11H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUBOUHJIYXEHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)

![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)